molecular formula C26H26N4O3 B12788987 Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone CAS No. 81315-43-7

Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone

Cat. No.: B12788987
CAS No.: 81315-43-7
M. Wt: 442.5 g/mol
InChI Key: HVTKMLGQMNLVIN-UHFFFAOYSA-N
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Description

Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone is a complex organic compound with the molecular formula C26-H26-N4-O3 and a molecular weight of 442.56 This compound is known for its unique structure, which includes an indolin-2,3-dione core, a piperidinomethyl group, and a naphthyloxyacetylhydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Indolin-2,3-dione Core: The indolin-2,3-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidinomethyl Group: The piperidinomethyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indolin-2,3-dione core.

    Attachment of Naphthyloxyacetylhydrazone Moiety: The final step involves the condensation of the naphthyloxyacetylhydrazone moiety with the intermediate product, typically under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone
  • Indolin-2,3-dione, 1-(1-pyrrolidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone

Uniqueness

Indolin-2,3-dione, 1-(1-piperidinomethyl)-, 3-(2-naphthyloxy)acetylhydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidinomethyl group and the naphthyloxyacetylhydrazone moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

CAS No.

81315-43-7

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C26H26N4O3/c31-24(17-33-21-13-12-19-8-2-3-9-20(19)16-21)27-28-25-22-10-4-5-11-23(22)30(26(25)32)18-29-14-6-1-7-15-29/h2-5,8-13,16,32H,1,6-7,14-15,17-18H2

InChI Key

HVTKMLGQMNLVIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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